3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(4,5-dichloro-3-methylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c1-5-6(8)7(9)12(11-5)4-2-3-10/h2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYTWLGCFDRSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)Cl)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4,5-dichloro-3-methylpyrazole with a suitable nitrile compound under controlled conditions. One common method involves the use of a base to deprotonate the pyrazole ring, followed by nucleophilic substitution with a nitrile group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often conducted in polar solvents like DMF or DMSO at elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazole derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile with analogous compounds:
Structural and Functional Group Analysis
Biological Activity
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two chlorine atoms and a methyl group on the pyrazole ring, along with a propanenitrile side chain. Research into its biological properties has indicated various applications in medicinal chemistry, particularly in the development of therapeutic agents.
- IUPAC Name : 3-(4,5-dichloro-3-methylpyrazol-1-yl)propanenitrile
- Molecular Formula : C7H8Cl2N3
- Molecular Weight : 244.07 g/mol
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The compound may exhibit effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological pathways.
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including this compound, possess antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.
Anticancer Properties
Studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various cancer models. The mechanisms often involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of pyrazole derivatives in models of ischemic stroke. For example, compounds designed based on the pyrazole structure demonstrated significant neurocytoprotective effects against oxygen-glucose deprivation in neuronal cell cultures. These findings suggest that this compound may also possess similar protective qualities.
Study on Antioxidant Activity
A study focused on synthesizing various pyrazole derivatives for their antioxidant capabilities found that certain derivatives exhibited significant free radical scavenging activity. The findings suggested that structural modifications could enhance the antioxidant potency of these compounds.
| Compound | DPPH Scavenging Activity | ORAC Value |
|---|---|---|
| Y12 | 85% | 2.5 μmol TE/mg |
| Y15 | 78% | 2.0 μmol TE/mg |
In Vivo Studies
In vivo studies using mouse models have confirmed the neuroprotective effects of related pyrazole compounds during ischemic events. These studies reported a reduction in infarct size and improved neurological outcomes following treatment with pyrazole derivatives.
Q & A
Q. What are the common synthetic routes for 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between pyrazole derivatives and acrylonitrile precursors. For example, reacting 4,5-dichloro-3-methyl-1H-pyrazole with acrylonitrile derivatives under basic conditions (e.g., potassium carbonate in DMF) can yield the target compound. Optimization includes:
- Temperature Control : Maintaining low temperatures (−20°C to −15°C) during reagent addition to minimize side reactions .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (using methanol or 2-propanol) ensures high purity .
- Catalyst Use : Triethylamine as a base enhances reaction efficiency by deprotonating intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyrazole ring and the propanenitrile backbone. For instance, a singlet at δ ~2.4 ppm in ¹H NMR corresponds to the methyl group on the pyrazole, while nitrile signals appear at ~110 ppm in ¹³C NMR .
- Mass Spectrometry (EI-MS) : High-resolution MS validates the molecular formula (e.g., [M]+ peak at m/z 224.0805 for related pyrazole nitriles) .
- IR Spectroscopy : Stretching frequencies for nitrile (~2228 cm⁻¹) and C-Cl bonds (~560 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can SHELX software be applied in the crystallographic refinement of this compound, and what challenges might arise during data analysis?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase determination via direct methods, particularly for small-molecule crystals. Input high-resolution X-ray diffraction data (e.g., <1.0 Å) to resolve chlorine atoms, which have high electron density .
- Refinement with SHELXL : Apply restraints for anisotropic displacement parameters, especially for the dichloro-substituted pyrazole ring, to account for potential disorder. Challenges include:
- Twinned Crystals : Use TWIN/BASF commands in SHELXL to refine twin laws .
- Hydrogen Atom Placement : For nitrile groups, employ riding models with fixed bond lengths .
Q. What methodologies are recommended for assessing the biological activity of this compound compared to its structural analogs?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with F or methyl groups) and test in standardized assays (e.g., antimicrobial disk diffusion or enzyme inhibition). For example:
| Analog | Modification | Biological Activity |
|---|---|---|
| 3-(4-Fluoro-3-methyl-pyrazol-1-yl)propanenitrile | Fluorine substitution | Enhanced lipophilicity, improved membrane permeability |
- In Silico Docking : Use tools like AutoDock to predict binding affinities to target enzymes (e.g., cytochrome P450) and compare with experimental IC₅₀ values .
Q. How should researchers address contradictions in experimental data, such as varying biological activity reports across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in antimicrobial activity may arise from:
- Strain Variability : Use standardized microbial strains (e.g., ATCC cultures) .
- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% v/v) to minimize variability .
- Reproducibility Checks : Replicate key experiments with independent synthesis batches and validate purity via HPLC (>98% purity threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
